molecular formula C16H11FO2 B2933648 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one CAS No. 207442-39-5

3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2933648
CAS No.: 207442-39-5
M. Wt: 254.26
InChI Key: NXGUCACBONBDSK-UHFFFAOYSA-N
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Description

3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C16H11FO2. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a fluorophenyl group attached to a chromenone core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one typically involves the condensation of 3-fluorobenzaldehyde with 4-chromanone. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the chromenone ring to a single bond, forming dihydro derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of chromenone quinones.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-[(E)-(2-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one
  • 3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one

Uniqueness

3-[(E)-(3-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties .

Properties

IUPAC Name

(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUCACBONBDSK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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